4-(4-Bromo-2-methylanilino)-4-oxobut-2-enoic acid
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Description
The compound “4-(4-Bromo-2-methylanilino)-4-oxobut-2-enoic acid” is a complex organic molecule. It contains a bromine atom, which suggests that it might be used in various organic reactions as a bromine source . The compound also contains a methylaniline group, which is a common moiety in many organic compounds .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromo-2-methylanilino)-4-oxobut-2-enoic acid” is complex due to the presence of several functional groups. The compound has a bromine atom attached to a benzene ring, which is further connected to a methyl group and an amino group .Chemical Reactions Analysis
While specific chemical reactions involving “4-(4-Bromo-2-methylanilino)-4-oxobut-2-enoic acid” are not available, it’s worth noting that brominated compounds like this one are often used in organic synthesis due to the reactivity of the bromine atom .Safety And Hazards
properties
IUPAC Name |
4-(4-bromo-2-methylanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11(15)16/h2-6H,1H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTIHMBAMCSGKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00308093 |
Source
|
Record name | 4-(4-bromo-2-methylanilino)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00308093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-2-methylanilino)-4-oxobut-2-enoic acid | |
CAS RN |
175205-16-0 |
Source
|
Record name | 4-(4-bromo-2-methylanilino)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00308093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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